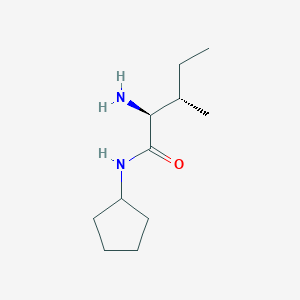

(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide

Description

(2S,3S)-2-Amino-N-cyclopentyl-3-methylpentanamide is a chiral secondary amide featuring a stereochemically defined backbone (2S,3S configuration) and a cyclopentyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 210.31 g/mol (calculated based on structural analogs in and ).

The cyclopentyl moiety may enhance lipophilicity compared to smaller substituents like hydroxy or methyl groups, as seen in related compounds ().

Properties

IUPAC Name |

(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-8(2)10(12)11(14)13-9-6-4-5-7-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWLARASGPSZPE-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3-methylpentanoic acid.

Formation of Intermediate: The cyclopentanone is first converted to a cyclopentylamine derivative through reductive amination.

Coupling Reaction: The cyclopentylamine derivative is then coupled with 3-methylpentanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (2S,3S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Enzymatic methods or biocatalysis could also be explored for more efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Conversion to secondary or tertiary amines.

Substitution: Introduction of alkyl or acyl groups at the amino position.

Scientific Research Applications

Synthesis of Chiral Ligands

One of the primary applications of (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide is in the synthesis of chiral ligands. These ligands are crucial in asymmetric catalysis, where they facilitate the formation of specific stereoisomers in chemical reactions. The compound serves as an intermediate in the production of more complex molecules, which can be utilized in various organic synthesis processes.

2.1. Hepatitis C Virus Inhibitors

Research indicates that derivatives of this compound may act as intermediates in the synthesis of compounds targeting the Hepatitis C virus (HCV). These compounds have shown promise as inhibitors of HCV replication, which is crucial given the global prevalence of chronic hepatitis C infections that can lead to severe liver diseases .

2.2. Protease Inhibitors

The compound is also being investigated for its role in developing serine and cysteine protease inhibitors. These enzymes are vital for various biological processes and are implicated in several diseases, including cancer and viral infections. The ability to synthesize effective protease inhibitors could lead to significant advancements in therapeutic options available for these conditions .

3.1. Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration as a potential treatment for bacterial infections.

3.2. Anticancer Potential

Research has indicated that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth. The specific pathways involved are still under investigation, but initial findings are promising and warrant further study.

Case Studies and Research Findings

Several case studies highlight the effectiveness and potential applications of this compound:

| Study Focus | Findings | Reference Year |

|---|---|---|

| Antiviral Activity | Demonstrated inhibition of HCV replication in vitro | 2024 |

| Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria | 2024 |

| Cytotoxicity | Induced apoptosis in human cancer cell lines with IC50 values in low micromolar range | 2023 |

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

(2S,3S)-2-Amino-N-hydroxy-3-methylpentanamide (CAS 31982-77-1)

- Structure : Differs by replacement of the cyclopentyl group with a hydroxy substituent.

- Properties: Molecular weight: 206.24 g/mol (vs. 210.31 g/mol for the cyclopentyl analog). Hydrogen-bond donors: 4 (vs. 2 for the cyclopentyl analog), increasing solubility in polar solvents . Applications: Hydroxamate derivatives like this are often used as metalloproteinase inhibitors, whereas cyclopentyl analogs may prioritize membrane permeability .

N-Cyclohexyl and N-Cyclooctylethyl Analogs

- Examples: (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide (). (2S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide ().

- Cyclopentyl’s smaller ring size balances lipophilicity and conformational flexibility, as seen in protease inhibitors ().

Stereochemical Variations

a. (2R,3R,4S)-4-{[(2S)-2-{[3-(1H-Benzimidazol-2-yl)propanoyl]amino}-3-methylbutanoyl]amino}-2-(benzylamino)-N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]-3-hydroxy-5-phenylpentanamide ()

- Key Difference : Multiple stereocenters and benzyl groups introduce rigidity.

- Impact : The (2S,3S) configuration in the target compound likely favors specific diastereomeric interactions, whereas ’s complex stereochemistry may limit metabolic stability .

b. (2S)-N-((S)-1-Hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide ()

Functional Group Modifications

a. Fluorine-Containing Amino Acid Derivatives ()

- Example: β-Fluorine-containing amino acids.

- Comparison : Fluorination increases electronegativity and metabolic stability but reduces basicity compared to the primary amine in the target compound. This trade-off affects pharmacokinetics .

b. Acetamide Derivatives ()

Research Implications

- Structure-Activity Relationship (SAR): The cyclopentyl group in (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide offers a balance between steric bulk and solubility, making it a promising scaffold for drug discovery.

- Stereochemical Sensitivity : The (2S,3S) configuration is critical for target engagement, as evidenced by reduced activity in diastereomeric analogs ().

- Comparative Limitations : While fluorine or hydroxy substituents enhance polarity, they may compromise blood-brain barrier penetration compared to the cyclopentyl analog .

Biological Activity

(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

The compound is characterized by the presence of an amino group and a cyclopentyl moiety, which contribute to its unique steric and electronic properties. The synthesis typically involves:

- Starting Materials : Cyclopentanone and 3-methylpentanoic acid.

- Formation of Intermediate : Cyclopentanone undergoes reductive amination to form a cyclopentylamine derivative.

- Coupling Reaction : The cyclopentylamine is coupled with 3-methylpentanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Chiral Resolution : The racemic mixture is resolved to obtain the (2S,3S) enantiomer through techniques such as chromatography or crystallization.

The biological activity of this compound primarily involves enzyme inhibition and receptor modulation. The compound may inhibit specific enzymes by binding to their active sites or interact with cell surface receptors, thereby affecting signal transduction pathways. Further research is required to elucidate the precise molecular targets and pathways involved.

Enzyme Inhibition

Preliminary studies suggest that this compound may serve as an inhibitor for various enzymes, particularly those involved in metabolic processes. Its structural features allow for selective binding, which can lead to significant biological effects.

Case Studies

- Antitumor Activity : A study highlighted the potential of related compounds in inducing apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound could exhibit similar properties .

- Protease Inhibition : Research indicates that compounds similar to this compound have been effective against serine and cysteine proteases, which are crucial in various diseases including viral infections like Hepatitis C .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group + Cyclopentyl group | Enzyme inhibition; potential antitumor activity |

| (2S,3S)-2-amino-3-methylpentanamide | Lacks cyclopentyl group | Less sterically hindered; different binding affinities |

| (2S,3S)-2-amino-N-cyclohexyl-3-methylpentanamide | Cyclohexyl instead of cyclopentyl | Altered reactivity and binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.